molecular formula C16H21N3OS B6446108 1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2640896-47-3

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

Cat. No. B6446108
CAS RN: 2640896-47-3
M. Wt: 303.4 g/mol
InChI Key: LYUHIWZTTHBMRO-UHFFFAOYSA-N
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Description

The compound “1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one” is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They can be used as catalysts or ligands in organic synthesis reactions to facilitate the progress of various chemical reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The compounds prepared by treating 2-[(chloroacetyl)amino] benzoic acid with different 2-amino-6-substituted benzothiazole .


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

In order to explore the universality of this reaction condition for different substrates, a series of aldehydes were investigated, and the results showed that aromatic, heteroaromatic, and aliphatic aldehydes are applicable in the transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific substituents present . For instance, it resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has been studied extensively in recent years due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of a number of diseases, including cancer and diabetes. In organic synthesis, this compound can be used as a starting material in a variety of synthetic pathways. This has led to its widespread use in the synthesis of drugs, polymers, and other organic materials. Finally, this compound has been studied as a catalyst in a variety of reactions, including the hydrolysis of esters and the synthesis of amines.

Advantages and Limitations for Lab Experiments

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several advantages when used in laboratory experiments. It is a highly versatile compound that can be used as a starting material in a variety of synthetic pathways. It is also relatively easy to synthesize, and can be synthesized using a variety of methods. Finally, it is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and can decompose rapidly when exposed to high temperatures or light. In addition, it can react with other compounds in the environment, resulting in the formation of unwanted products.

Future Directions

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has a wide range of potential applications, and there are many future directions for research. These include further exploration of its medicinal chemistry applications, including the development of new drugs for the treatment of a variety of diseases. In addition, further research could be conducted into its potential use as a catalyst in a variety of reactions. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction and the Mitsunobu reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. This reaction results in an alkylated aromatic compound, which can then be reacted with this compound in the presence of a base catalyst to produce the desired product. The Mitsunobu reaction is another method used to synthesize this compound. This reaction involves the reaction of an alcohol and an acid with a phosphorus-containing compound, such as triphenylphosphine, to form an organophosphorus compound. This compound can then be reacted with this compound in the presence of a base catalyst to form the desired product.

properties

IUPAC Name

1-[3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-12-6-3-7-13-15(12)18-16(21-13)17-9-5-11-19-10-4-8-14(19)20/h3,6-7H,2,4-5,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHIWZTTHBMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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